2-(1,3-Benzodioxol-5-ylamino)acetohydrazide
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Description
Scientific Research Applications
Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents
In the realm of medicinal chemistry, benzothiazole (BT) derivatives have been extensively studied for their anticancer properties. A study by Osmaniye et al. (2018) synthesizes new 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-(substitutedphenyl)ethylidene)acetohydrazide derivatives to investigate their potential anticancer activity. The compounds exhibited cytotoxic activity against various cancer cell lines, including Rat brain glioma (C6), Human lung adenocarcinoma (A549), Human breast adenocarcinoma (MCF-7), and Human colorectal adenocarcinoma (HT-29). The study suggests that these BT derivatives could modulate antitumor properties through various substitutions on the BT scaffold, indicating their potential as anticancer agents (Osmaniye et al., 2018).
Synthesis, Spectroscopy, and X-Ray Characterization of Novel Derivatives
Al-Omran and El-Khair (2016) focused on synthesizing novel derivatives of 2-(benzo[d]thiazol-2’-ylthio)acetohydrazide, exploring their structural characteristics through spectroscopy and X-ray crystallography. The study reports the synthesis of a new series of compounds that contribute significantly to the crystallographic database of heterocyclic compounds. This research underscores the importance of structural analysis in the development of novel compounds with potential applications in various fields, including pharmaceuticals (Al-Omran & El-Khair, 2016).
Anticancer Evaluation of Benzimidazole Derivatives
Salahuddin et al. (2014) explored the synthesis of benzimidazole derivatives, specifically focusing on 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole for anticancer evaluation. The compounds underwent in vitro anticancer evaluation, showing promising activity against various cancer cell lines, including breast cancer. This study highlights the potential of benzimidazole derivatives in anticancer therapy, offering insights into their mechanism of action and effectiveness (Salahuddin et al., 2014).
Experimental and Theoretical Studies on Corrosion Inhibitors
Hu et al. (2016) conducted experimental and theoretical studies on benzothiazole derivatives as corrosion inhibitors for carbon steel in an acidic environment. Their research demonstrated the effectiveness of these compounds in preventing corrosion, offering insights into their adsorption mechanisms and potential applications in protecting industrial materials. The study combines practical experiments with quantum chemical parameters to provide a comprehensive understanding of the inhibitors' performance (Hu et al., 2016).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylamino)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c10-12-9(13)4-11-6-1-2-7-8(3-6)15-5-14-7/h1-3,11H,4-5,10H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDCNKADRCHWOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Benzodioxol-5-yl)glycinehydrazide |
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